N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone (5,5-dioxido) moiety and a 4-(trifluoromethoxy)phenyl substituent. The benzamide group is conjugated to the thiazole ring via an enamine-like linkage. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfone moiety may improve solubility and electronic properties .
Properties
Molecular Formula |
C19H15F3N2O4S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C19H15F3N2O4S2/c20-19(21,22)28-14-8-6-13(7-9-14)24-15-10-30(26,27)11-16(15)29-18(24)23-17(25)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
InChI Key |
LJEADAYZJIPPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothieno[3,4-d][1,3]thiazole core, followed by the introduction of the trifluoromethoxyphenyl group and the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, trifluoromethoxybenzene, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects, heterocyclic systems, and physicochemical properties.
Structural Analogues and Substituent Effects
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
This analog () shares a benzamide-thiadiazole scaffold but lacks the sulfone and trifluoromethoxy groups. Its IR spectrum shows a C=O stretch at 1606 cm⁻¹, while the target compound’s sulfone group would exhibit strong S=O stretches near 1150–1300 cm⁻¹. The absence of electron-withdrawing substituents in 6 results in lower thermal stability (mp 160°C) compared to the target compound, which likely has a higher melting point due to increased polarity from the sulfone and trifluoromethoxy groups .- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) This derivative () includes a methylphenyl substituent and an acryloyl group. The methyl group enhances lipophilicity but lacks the electron-withdrawing effects of trifluoromethoxy. Its IR spectrum shows dual C=O stretches (1690, 1638 cm⁻¹), similar to the target compound’s benzamide and sulfone groups. However, the dimethylamino group in 4g introduces basicity, which may alter solubility compared to the target compound’s neutral trifluoromethoxy group .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] These triazole derivatives () feature sulfonyl and halogen substituents. Their tautomeric stability (thione vs. thiol) is influenced by electron-withdrawing groups, analogous to the sulfone in the target compound.
Heterocyclic System Comparison
- Thiadiazole vs. Tetrahydrothieno[3,4-d][1,3]thiazole Thiadiazole derivatives (e.g., 6, 8a–c) exhibit planar, aromatic systems conducive to π-π stacking. In contrast, the tetrahydrothieno[3,4-d][1,3]thiazole core in the target compound introduces a bicyclic, partially saturated system, which may enhance conformational rigidity and selectivity in biological targets .
- Triazole Derivatives Compounds like 7–9 () prioritize hydrogen-bonding interactions via triazole NH groups. The target compound’s sulfone and benzamide groups offer a broader range of non-covalent interactions (dipole-dipole, van der Waals) .
Physicochemical and Spectral Properties
Table 1 summarizes key data for structural analogs:
The target compound’s predicted higher melting point aligns with trends observed in sulfone-containing analogs (e.g., 8a , mp 290°C). Its IR spectrum would combine benzamide C=O stretches (~1670 cm⁻¹) with sulfone S=O stretches (~1250 cm⁻¹), distinct from thione C=S bands in 7–9 .
Biological Activity
The compound N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide represents a novel class of organic compounds with significant potential in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C16H14F3N3O3S
- Molecular Weight : Approximately 404.4 g/mol
Structural Features
The compound features a trifluoromethoxy group , a tetrahydrothieno[3,4-d][1,3]thiazole ring , and a benzamide moiety , contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, with studies indicating a potential role in disrupting bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Interaction Studies
The biological effects of this compound are mediated through its interaction with specific enzymes or receptors. Ongoing research aims to elucidate these interactions further.
Antimicrobial Studies
A study conducted on the antimicrobial properties of the compound demonstrated:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 15 mm to 30 mm against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 µg/mL to 2 µg/mL, indicating potent antimicrobial activity.
Anticancer Research
In vitro studies have been conducted to assess the anticancer properties:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | Contains a cyclopropanecarboxamide moiety | Less complex structure |
| 2-(trifluoromethyl)benzenesulfonamide | Contains a sulfonamide group | Different therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
